2-bromo-N-(1-phenylpropyl)acetamide
Description
Significance of α-Bromoacetamides in Contemporary Chemical Research
α-Haloamides, and specifically α-bromoacetamides, are highly versatile reagents in modern organic chemistry. nih.gov The presence of a halogen atom alpha to the carbonyl group creates an electrophilic carbon center, making these compounds excellent substrates for a wide range of nucleophilic substitution reactions. This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.
The synthetic utility of α-haloamides is extensive. They are frequently used as precursors for the synthesis of α-amino amides, which are essential subunits in peptides and various pharmaceuticals. nih.gov The replacement of the bromine atom with nitrogen nucleophiles is a common strategy to access these valuable structures. nih.gov Furthermore, α-bromoacetamides are key starting materials for the synthesis of various heterocyclic compounds, such as β-lactams (azetidin-2-ones), which are core structures in many antibiotic drugs. nih.gov
In addition to their role as electrophiles, the α-carbon can be involved in radical reactions. Transition metal-catalyzed cross-coupling reactions and photoredox catalysis have expanded the synthetic applications of α-haloamides, enabling the formation of C-C bonds with sp³, sp², and sp hybridized carbon partners. nih.govnih.gov This dual reactivity as both electrophiles and radical precursors underscores their importance as flexible building blocks in the synthesis of complex organic molecules. nih.gov
A general synthetic route to produce N-substituted α-bromoacetamides involves the acylation of a primary or secondary amine with bromoacetyl bromide or a related activated bromoacetic acid derivative. irejournals.com For instance, the reaction of an amine with bromoacetyl bromide in the presence of a base can yield the corresponding α-bromoacetamide. irejournals.com
Chiral Amides: Structural and Stereochemical Considerations within the 1-Phenylpropyl Scaffold
The 1-phenylpropyl group in 2-bromo-N-(1-phenylpropyl)acetamide introduces a stereogenic center adjacent to the amide nitrogen. This chiral center imparts stereochemical complexity to the molecule, meaning it can exist as different enantiomers. The spatial arrangement of the phenyl group, the ethyl group, and the hydrogen atom around this chiral carbon dictates the R or S configuration. The synthesis of a single enantiomer of such a compound requires stereoselective methods, which are highly sought after in medicinal chemistry to isolate the biologically active stereoisomer. rsc.orgacs.org
Modern synthetic methods are continuously being developed to achieve high enantioselectivity in the formation of chiral amides. These strategies include catalysis with chiral phosphoric acids, rhodium-catalyzed carbene N-H insertion reactions, and copper-catalyzed cross-coupling reactions. nih.govchemrxiv.orgacs.org The presence of the 1-phenylpropyl scaffold makes this compound a valuable intermediate for asymmetric synthesis, where the existing stereocenter can direct the stereochemical outcome of subsequent reactions or be incorporated into a larger, complex chiral molecule.
Overview of Research Domains Pertaining to this compound
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several potential domains of application based on the known chemistry of its functional groups.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrNO | chemicalbook.com |
| Molecular Weight | 256.14 g/mol | chemicalbook.com |
| CAS Number | 1028257-98-8 | chemicalbook.com |
Potential Research Applications:
Asymmetric Synthesis: Given its nature as a chiral α-bromoacetamide, the primary research domain for this compound is likely as a chiral building block. It can be used in diastereoselective reactions where the existing stereocenter on the 1-phenylpropyl group influences the formation of new stereocenters.
Medicinal Chemistry: The amide linkage is a fundamental feature of peptides and many drugs. nih.govnih.gov Compounds containing the N-phenylpropylamine motif have been investigated for various pharmacological activities. acs.org Therefore, this compound could serve as a precursor for the synthesis of novel, enantiomerically pure therapeutic candidates. Its derivatives could be screened for a range of biological activities.
Heterocyclic Chemistry: As an α-haloamide, it is a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. nih.gov Depending on the reaction conditions and subsequent synthetic steps, it could be used to construct chiral lactams, pyrrolidines, or other ring systems that are valuable in drug discovery.
Materials Science: Chiral molecules are of interest in materials science for the development of chiral polymers, liquid crystals, and other materials with unique optical or electronic properties. The defined stereochemistry of this compound could be exploited in the synthesis of such advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(1-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHGMLKADNBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo N 1 Phenylpropyl Acetamide
Foundational Synthetic Routes to α-Bromo N-Substituted Acetamides
The most direct methods for synthesizing α-bromo N-substituted acetamides, including 2-bromo-N-(1-phenylpropyl)acetamide, involve either forming the amide bond from a pre-brominated precursor or brominating a pre-formed amide.
A classical and straightforward approach for the synthesis of α-halo amides is the nucleophilic acyl substitution reaction between an amine and an α-haloacetyl halide. nih.gov In this case, 1-phenylpropylamine is treated with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, to form the desired product. chemchart.com
The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct that is generated. The choice of base and solvent can influence the reaction's efficiency and yield. This method is highly effective for producing racemic or diastereomeric mixtures of the target compound, depending on the chirality of the starting amine.
Table 1: Typical Reagents for Amidation Route
| Reactant 1 | Reactant 2 | Base | Solvent |
|---|---|---|---|
| 1-Phenylpropylamine | Bromoacetyl bromide | Pyridine | Dichloromethane (DCM) |
| 1-Phenylpropylamine | Bromoacetyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) |
The general procedure involves dissolving the 1-phenylpropylamine and the base in an appropriate aprotic solvent, followed by the slow addition of the bromoacetyl halide at a reduced temperature to control the exothermic reaction. irejournals.com
An alternative foundational route involves the α-bromination of a pre-synthesized N-(1-phenylpropyl)acetamide precursor. This precursor is first prepared by the amidation of 1-phenylpropylamine with acetyl chloride or acetic anhydride. Subsequently, the α-carbon of the acetamide (B32628) is brominated.
This bromination is typically achieved by first generating the enolate of the amide using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The resulting enolate is then quenched with an electrophilic bromine source to introduce the bromine atom at the α-position. Common brominating agents for this purpose include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). chemchart.com The use of NBS is often preferred as it can lead to cleaner reactions with fewer side products. acs.org
Table 2: Common Brominating Agents and Conditions
| Substrate | Base | Brominating Agent | Typical Solvent |
|---|---|---|---|
| N-(1-Phenylpropyl)acetamide | LDA | N-Bromosuccinimide (NBS) | THF |
| N-(1-Phenylpropyl)acetamide | NaHMDS | Bromine (Br₂) | Diethyl Ether |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Controlling the stereochemistry at the two chiral centers of this compound requires more sophisticated synthetic strategies. These methods are crucial for isolating specific stereoisomers, which may have distinct biological activities or serve as precursors in other stereospecific syntheses.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of α-bromo amides, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, can be acylated with an acetyl group. nih.govresearchgate.net
The resulting N-acetyl imide can then undergo diastereoselective enolization followed by bromination. The bulky chiral auxiliary blocks one face of the enolate, forcing the electrophilic bromine source to approach from the less hindered face, thereby creating the new stereocenter with a high degree of stereocontrol. researchgate.net The final step involves the cleavage of the auxiliary group via aminolysis with 1-phenylpropylamine, which forms the desired amide product and allows for the recovery of the chiral auxiliary. wikipedia.org This sequence allows for the synthesis of a specific enantiomer at the α-bromo position.
Enantioselective catalysis offers an efficient method for the asymmetric α-bromination of amides without the need for stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to create a chiral environment around the substrate, directing the bromination to occur on one face of the enolate over the other.
One prominent strategy involves the use of chiral phase-transfer catalysts. acs.org In such a system, the N-(1-phenylpropyl)acetamide substrate is deprotonated by a base in a biphasic system, and a chiral quaternary ammonium (B1175870) salt shuttles the enolate into the organic phase. organic-chemistry.org The catalyst forms a tight, chiral ion pair with the enolate, which then reacts with the brominating agent. The specific geometry of this complex dictates the stereochemical outcome, leading to an enantioenriched product. acs.org Organocatalysis, employing chiral amines or other small molecules to activate the substrate towards enantioselective bromination, represents another viable, though less common, approach for amide substrates. acs.org
Table 3: Examples of Catalytic Systems for Asymmetric α-Halogenation
| Catalyst Type | Example Catalyst | Substrate Class | Halogenating Agent |
|---|---|---|---|
| Phase-Transfer Catalyst | Maruoka's spirocyclic binaphthyl salt | Isoxazolidin-5-ones | N-Chlorosuccinimide (NCS) |
| Phase-Transfer Catalyst | Cinchona alkaloid-derived salt | α-Bromo ketones (racemic) | Azide (B81097) (for kinetic resolution) |
When an enantiomerically pure sample of 1-phenylpropylamine, either (R)- or (S)-1-phenylpropylamine, is used as a starting material, the inherent chirality of the amine can be used to control the formation of the second stereocenter at the α-carbon. This is known as substrate-controlled diastereoselection.
During the α-bromination of N-((R)-1-phenylpropyl)acetamide or N-((S)-1-phenylpropyl)acetamide, the existing stereocenter on the phenylpropyl group influences the conformation of the intermediate enolate. The bulky phenyl and ethyl groups will preferentially adopt a conformation that minimizes steric strain, thereby directing the incoming electrophilic bromine source to the less sterically hindered face of the enolate. This results in the preferential formation of one of the two possible diastereomers. The level of diastereoselectivity achieved depends on the reaction conditions, including the choice of base, solvent, and temperature, which can affect the enolate geometry and the transition state of the bromination step.
Table 4: Potential Diastereomeric Products from Chiral Amines
| Chiral Amine | α-Bromo Stereocenter | Product Diastereomer |
|---|---|---|
| (R)-1-Phenylpropylamine | R | (R,R)-2-bromo-N-(1-phenylpropyl)acetamide |
| (R)-1-Phenylpropylamine | S | (S,R)-2-bromo-N-(1-phenylpropyl)acetamide |
| (S)-1-Phenylpropylamine | R | (R,S)-2-bromo-N-(1-phenylpropyl)acetamide |
Advanced Synthetic Transformations and Convergent Strategies
Modern synthetic chemistry continually seeks to develop more efficient and elegant routes to target molecules. For a compound such as this compound, advanced strategies can be envisaged that move beyond the classical two-step approach of amide formation followed by bromination. These include convergent strategies where the complexity of the molecule is built up rapidly, and advanced transformations that allow for late-stage functionalization.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While the primary utility of this compound is often as an electrophile, related α-haloacetamides can participate in palladium-catalyzed reactions, suggesting potential synthetic routes that functionalize the α-position prior to or in concert with the formation of the final product.
One of the most significant advances in this area is the α-arylation of carbonyl compounds. Research has demonstrated the feasibility of palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids. nih.gov This transformation allows for the direct formation of an α-aryl amide from an α-bromo precursor. While this is a reaction of an α-bromo amide rather than a synthesis of one, it highlights the advanced synthetic utility of this class of compounds. A hypothetical convergent synthesis could involve the coupling of a simpler α-bromo amide followed by elaboration of the N-substituent.
The development of chiral ligands has enabled enantioselective versions of these reactions, producing chiral α-aryl carboxamides in good yields and with high enantioselectivity. nih.gov The choice of ligand is critical to the success of these couplings, with sterically hindered and electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. organic-chemistry.orgnih.gov
| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Key Features |
| Pd(OAc)₂ / Chiral P,P=O Ligand | α-Bromo Carboxamide | Aryl Boronic Acid | Chiral α-Aryl Carboxamide | Enables enantioselective C-C bond formation. nih.gov |
| [Pd(P(t)Bu₃)Br]₂ / LHMDS | Carbonyl Compound | Vinyl Bromide/Triflate | α-Vinyl Carbonyl Compound | Demonstrates α-vinylation, applicable to amides. nih.gov |
| Pd₂(dba)₃ / Biphenyl-based Phosphine Ligand | Ketone/Amide Enolate | Aryl Halide | α-Aryl Ketone/Amide | Broad substrate scope for α-arylation. organic-chemistry.orgnih.gov |
This table summarizes palladium-catalyzed cross-coupling reactions relevant to the functionalization of the α-position of amides and related carbonyl compounds.
The Buchwald-Hartwig amination is another prominent palladium-catalyzed reaction for forming C-N bonds. wikipedia.orglibretexts.orgyoutube.com While typically used to couple amines with aryl halides, variations involving other substrates have been explored. The direct palladium-catalyzed amination of an α-bromo amide is a challenging transformation due to competing reactions, but the principles of catalyst design from Buchwald-Hartwig chemistry could inform the development of new methods.
A more direct and atom-economical approach to the synthesis of this compound would involve the selective bromination of an unactivated C-H bond in the N-(1-phenylpropyl)acetamide precursor. This strategy avoids the need for pre-functionalization of the acetyl group. Recent advances in photoredox catalysis have made such transformations increasingly feasible.
Visible-light-mediated, radical-based C-H bromination using N-bromoamides as both the bromine source and a hydrogen atom transfer (HAT) reagent has emerged as a powerful methodology. researchgate.netacs.orgsemanticscholar.org This approach allows for the functionalization of unactivated aliphatic C-H bonds under mild conditions. The selectivity of the bromination can often be controlled by the steric and electronic properties of the N-bromoamide reagent. For the synthesis of this compound, this would translate to the direct bromination of N-(1-phenylpropyl)acetamide at the α-position of the acetyl group.
| Method | Reagent/Catalyst | Key Features | Potential Application |
| Visible-Light-Mediated C-H Bromination | N-Bromoamides | Site-selective bromination of unactivated C-H bonds. researchgate.netacs.orgsemanticscholar.org | Direct α-bromination of N-(1-phenylpropyl)acetamide. |
| Photocatalytic Bromination | Eosin Y / Morpholine / CBr₄ | Uses a photoredox catalyst for C-H bromination. mdpi.com | Alternative method for direct α-bromination. |
| Amide-Directed C-H Halogenation | Transition Metal Catalysts (e.g., Rh, Ni) | Directing group strategy for regioselective halogenation. rsc.org | Potential for selective bromination guided by the amide group. |
This table outlines modern C-H functionalization methods applicable to the selective bromination of amide substrates.
The mechanism of these reactions typically involves the photolytically generated amidyl radical abstracting a hydrogen atom from the substrate to form a carbon-centered radical, which then reacts with a bromine source. The selectivity is often directed towards the most electron-rich or sterically accessible C-H bond, which can be a challenge to control. However, for the α-position of an amide, the adjacent carbonyl group can influence the reactivity of the C-H bonds, potentially favoring bromination at this site.
Multi-component reactions (MCRs) are highly convergent processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.govnih.govacs.org MCRs are highly desirable from a green chemistry and efficiency standpoint, as they can rapidly generate molecular complexity in a single step, often with high atom economy.
The Passerini reaction is a classic three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganicreactions.orgorganic-chemistry.org To synthesize a precursor to this compound using this method, one could employ bromoacetic acid, propionaldehyde, and phenyl isocyanide. This would yield an α-acyloxy amide that could then be further transformed.
A more direct route to an amide scaffold is the Ugi reaction , a four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide, which yields an α-acylamino amide. researchgate.netresearchgate.netwikipedia.orgbeilstein-journals.orgmdpi.com A potential Ugi reaction to assemble the core of this compound could involve bromoacetic acid, 1-phenylpropan-1-amine (B1219004), an aldehyde, and an isocyanide. The resulting α-acylamino amide would then require modification to arrive at the target structure.
| Reaction Name | Components | Product Type | Relevance to Target Synthesis |
| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Amide | Use of bromoacetic acid can introduce the α-bromo acetyl moiety. wikipedia.orgorganicreactions.orgorganic-chemistry.org |
| Ugi Reaction | Carboxylic Acid, Amine, Carbonyl, Isocyanide | α-Acylamino Amide | Can assemble the core structure using 1-phenylpropan-1-amine and bromoacetic acid. researchgate.netresearchgate.netwikipedia.orgbeilstein-journals.orgmdpi.com |
| Hydrozirconation-Acylation-Nucleophile Addition | Nitrile, Acyl Chloride, π-Nucleophile | α-Branched Amide | A convergent route to complex amide structures. nih.gov |
This table summarizes key multi-component reactions that can be adapted for the convergent synthesis of the this compound scaffold.
More modern MCRs, such as those involving hydrozirconation of nitriles followed by acylation and nucleophilic addition, offer alternative convergent pathways to α-branched amides. nih.gov Designing an MCR strategy that directly yields this compound or a very close precursor remains a challenge but represents an exciting frontier in synthetic methodology.
Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 1 Phenylpropyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-bromo-N-(1-phenylpropyl)acetamide, ¹H NMR, ¹³C NMR, and various two-dimensional techniques collectively provide a comprehensive map of the molecule's atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing significant deshielding effects.
Aromatic Protons (C₆H₅-) : The five protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.20-7.40 ppm.
Amide Proton (-NH-) : The amide proton signal is expected to be a doublet, due to coupling with the adjacent methine proton, and is generally found downfield, often around δ 8.0-8.5 ppm. Its exact position can be sensitive to solvent, concentration, and temperature.
Methine Proton (-CH(Ph)-) : This proton, being adjacent to both the phenyl ring and the nitrogen atom, is significantly deshielded. It is expected to appear as a multiplet around δ 5.0-5.2 ppm, resulting from coupling with the amide proton and the methylene (B1212753) protons of the propyl group.
Bromoacetyl Methylene Protons (-CH₂Br) : The two protons on the carbon adjacent to the bromine atom and the carbonyl group are deshielded and appear as a singlet around δ 3.90-4.10 ppm.
Propyl Methylene Protons (-CH₂CH₃) : These protons are diastereotopic and would be expected to appear as a multiplet around δ 1.60-1.80 ppm. They are coupled to both the methine proton and the methyl protons.
Propyl Methyl Protons (-CH₃) : The terminal methyl group protons appear as a triplet at approximately δ 0.90-1.00 ppm, due to coupling with the adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern -NH- ~8.0 - 8.5 Doublet (d) C₆H₅- ~7.20 - 7.40 Multiplet (m) -CH(Ph)- ~5.0 - 5.2 Multiplet (m) -CH₂Br ~3.90 - 4.10 Singlet (s) -CH₂CH₃ ~1.60 - 1.80 Multiplet (m) -CH₃ ~0.90 - 1.00 Triplet (t)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Carbon Skeleton Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon (-C=O) : The amide carbonyl carbon is typically the most deshielded carbon, appearing in the range of δ 165-170 ppm.
Aromatic Carbons (C₆H₅-) : The carbons of the phenyl ring resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (the one attached to the propyl group) is expected around δ 138-140 ppm, with the other aromatic carbons appearing between δ 126-129 ppm.
Methine Carbon (-CH(Ph)-) : The carbon of the methine group, attached to the phenyl ring and nitrogen, is found around δ 55-60 ppm.
Bromoacetyl Methylene Carbon (-CH₂Br) : The carbon atom bonded to the bromine is significantly deshielded by the halogen, with an expected chemical shift in the range of δ 28-35 ppm.
Propyl Methylene Carbon (-CH₂CH₃) : This carbon is expected to resonate around δ 29-32 ppm.
Propyl Methyl Carbon (-CH₃) : The terminal methyl carbon is the most shielded, appearing furthest upfield at approximately δ 10-12 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts ```html
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | ~165 - 170 |
| C₆H₅- (ipso) | ~138 - 140 |
| C₆H₅- (aromatic) | ~126 - 129 |
| -CH(Ph)- | ~55 - 60 |
| -CH₂Br | ~28 - 35 |
| -CH₂CH₃ | ~29 - 32 |
| -CH₃ | ~10 - 12 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Confirmation
While specific experimental 2D NMR data for this exact compound is not widely published, the expected correlations can be described to confirm its structure.
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COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. Key expected correlations include the amide -NH proton with the methine -CH(Ph) proton, and sequential correlations along the propyl chain: -CH(Ph)- with -CH₂CH₃, and -CH₂CH₃ with -CH₃.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons. This would confirm the assignments made in the 1D spectra, for example, linking the proton signal at ~5.1 ppm to the carbon signal at ~58 ppm (-CH(Ph)-).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (2-3 bond) couplings between protons and carbons. researchgate.netCrucial HMBC correlations for confirming the structure of this compound would include the correlation of the amide proton (-NH-) to the carbonyl carbon (-C=O) and the ipso-aromatic carbon. Additionally, the methylene protons of the bromoacetyl group (-CH₂Br) would show a correlation to the carbonyl carbon.
Dynamic NMR Spectroscopy for Conformational Studies and Rotational Barriers
Amide bonds possess a significant degree of double bond character, leading to restricted rotation around the C-N bond. montana.eduThis can result in the existence of conformational isomers (rotamers). Dynamic NMR (DNMR) studies, conducted at variable temperatures, can be used to investigate this phenomenon.
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At room temperature, the rotation around the amide bond may be fast on the NMR timescale, resulting in a single set of averaged signals. However, at lower temperatures, this rotation can slow down sufficiently to allow for the observation of separate signals for the different rotamers. montana.edust-andrews.ac.ukThe temperature at which these separate signals coalesce into a single broad peak can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. For secondary amides, this barrier is typically in the range of 12-20 kcal/mol. nih.govSuch studies would provide valuable information on the conformational dynamics of this compound.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄BrNO), the expected molecular weight is approximately 256.14 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. The fragmentation of the molecular ion provides structural information. wikipedia.orglibretexts.orgKey fragmentation pathways would likely include:
Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. miamioh.eduThis could lead to the formation of a stable benzylic cation at m/z 119 [C₉H₁₁]⁺ or a related fragment.
Loss of Bromine : Cleavage of the C-Br bond would result in a fragment at (M-79/81)⁺.
Amide Bond Cleavage : Fragmentation can occur at the amide bond, leading to ions corresponding to the bromoacetyl portion (e.g., [BrCH₂CO]⁺ at m/z 121/123) and the 1-phenylpropylamine portion ([C₉H₁₂N]⁺ at m/z 134).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.comFor a secondary amide like this compound, the following key absorption bands are expected:
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N-H Stretch : A single, sharp to medium intensity band is expected in the region of 3370-3170 cm⁻¹, characteristic of a secondary amide N-H bond.
spectroscopyonline.comspcmc.ac.in* Aromatic C-H Stretch : Absorption bands for the C-H stretching of the phenyl ring are typically found just above 3000 cm⁻¹.
Aliphatic C-H Stretch : Bands corresponding to the C-H stretching of the propyl and methylene groups will appear just below 3000 cm⁻¹.
C=O Stretch (Amide I Band) : A strong, intense absorption band for the carbonyl group of the amide is expected in the range of 1680-1630 cm⁻¹. quimicaorganica.orgThis is one of the most characteristic peaks in the spectrum.
N-H Bend (Amide II Band) : This band, resulting from N-H bending coupled with C-N stretching, is found in the 1570-1515 cm⁻¹ region and is typically strong for secondary amides.
spcmc.ac.in* Aromatic C=C Bending : Overtone and combination bands for the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.
C-Br Stretch : The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.
**Table 3: Characteristic IR Absorption Frequencies**
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Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) N-H Stretch Secondary Amide 3370 - 3170 Aromatic C-H Stretch Phenyl Ring >3000 Aliphatic C-H Stretch Propyl, Methylene <3000 C=O Stretch (Amide I) Amide Carbonyl 1680 - 1630 N-H Bend (Amide II) Secondary Amide 1570 - 1515 C-Br Stretch Alkyl Halide 600 - 500
Table of Compounds Mentioned
Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Chiral Assessment
The presence of a stereocenter at the α-carbon of the 1-phenylpropyl group in this compound renders the molecule chiral. Chiroptical spectroscopic techniques are essential for the characterization and assessment of chiral molecules, providing information on the three-dimensional arrangement of atoms. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical rotation is a fundamental chiroptical measurement that determines the extent to which a chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions (e.g., solvent, temperature, and wavelength). A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-). For this compound, measuring the optical rotation would confirm its enantiomeric nature and could be used to determine its enantiomeric excess in a given sample.
Electronic Circular Dichroism (ECD) is a more sophisticated chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.orgencyclopedia.pub An ECD spectrum provides detailed information about the stereochemistry of a molecule, as the sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule. rsc.org
For this compound, the phenyl ring and the amide group constitute the primary chromophores. The ECD spectrum would be expected to exhibit Cotton effects corresponding to the electronic transitions within these groups. The precise shape and sign of the ECD spectrum are directly related to the absolute configuration of the chiral center.
Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given enantiomer (e.g., (R)-2-bromo-N-(1-phenylpropyl)acetamide or (S)-2-bromo-N-(1-phenylpropyl)acetamide). By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. The sensitivity of ECD to molecular conformation also makes it a valuable tool for studying the conformational preferences of flexible molecules like this compound in solution. rsc.org
Table 1. Hypothetical Chiroptical Data for the Enantiomers of this compound
| Parameter | (+)-Enantiomer | (-)-Enantiomer |
|---|---|---|
| Optical Rotation | ||
| Specific Rotation [α] | +X.X° (c=Y, solvent) | -X.X° (c=Y, solvent) |
| Electronic Circular Dichroism | ||
| λmax (nm) | λ1 | λ1 |
| Δε (M-1cm-1) | +Z.Z | -Z.Z |
| λmax (nm) | λ2 | λ2 |
| Δε (M-1cm-1) | -W.W | +W.W |
Note: This table is illustrative and does not represent actual experimental data.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo N 1 Phenylpropyl Acetamide
Nucleophilic Substitution Reactions at the α-Brominated Carbon
The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is an electrophilic center, primed for nucleophilic substitution reactions. These reactions can theoretically proceed through either an S_N_1 (Substitution Nucleophilic Unimolecular) or S_N_2 (Substitution Nucleophilic Bimolecular) pathway. libretexts.orgyoutube.commasterorganicchemistry.com The outcome is heavily influenced by factors such as the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate. youtube.commasterorganicchemistry.com
For a secondary halide like 2-bromo-N-(1-phenylpropyl)acetamide, both pathways are plausible. An S_N_2 reaction would involve a direct backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com Conversely, an S_N_1 reaction would proceed through a carbocation intermediate, which would likely lead to a mixture of stereoisomers. This route is favored by polar protic solvents and weaker nucleophiles. libretexts.orgmasterorganicchemistry.com Without specific experimental data for this compound, any discussion on reaction rates and stereochemical outcomes remains speculative.
Reaction Kinetics and Stereochemical Outcomes (S_N_1, S_N_2 Pathways)
No specific kinetic data or stereochemical studies for the nucleophilic substitution reactions of this compound have been found in the surveyed literature.
Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)
The general synthesis of related α-bromo-N-substituted-acetamides involves the reaction of an amine with bromoacetyl bromide. nih.gov It is expected that this compound would react with various nitrogen-based nucleophiles like primary and secondary amines or sodium azide (B81097) to yield the corresponding N-substituted glycine (B1666218) amide derivatives. However, specific examples, reaction conditions, and yields for this compound are not documented.
Reactions with Oxygen- and Sulfur-Based Nucleophiles
Reactions with oxygen-based nucleophiles (e.g., hydroxides, alkoxides) or sulfur-based nucleophiles (e.g., thiolates) would be expected to substitute the bromine atom to form α-hydroxy or α-thioether derivatives, respectively. The hydrolysis of the related 2-bromo-2-methylpropane (B165281) is a classic example of an S_N_1 reaction. rsc.org However, no specific studies detailing these reactions for this compound are available.
Transformations Involving the Amide Functionality
The amide group in this compound also presents opportunities for chemical transformation, although these are generally less facile than substitutions at the α-carbon.
Hydrolysis and Amidolysis Reactions
Amide hydrolysis, typically requiring strong acidic or basic conditions and heat, would cleave the amide bond to produce 1-phenylpropylamine and bromoacetic acid (or its salt). Amidolysis, the displacement of the amine portion by another amine, is also a theoretical possibility but lacks documented examples for this specific compound.
N-Alkylation and Acylation Reactions
The nitrogen of a secondary amide, such as in this compound, is generally not very nucleophilic. N-alkylation or N-acylation would typically require deprotonation of the amide proton with a strong base to form a more reactive amidate anion. Studies on the N-alkylation of related triazoles have shown the importance of reaction conditions for achieving regioselectivity, a principle that would also apply here. organic-chemistry.org However, research detailing such reactions on this compound has not been found.
Reactivity of the Phenylpropyl Moiety
The N-(1-phenylpropyl) group is a crucial component of the molecule, introducing a stereocenter that can influence the stereochemical outcome of reactions occurring at the α-bromoacetyl group.
The formation of organometallic reagents from α-halo carbonyl compounds is a cornerstone of organic synthesis, most notably in the Reformatsky reaction, which typically involves the generation of a zinc enolate. nih.govnih.govrsc.org The general process involves the oxidative addition of a metal, such as activated zinc, into the carbon-bromine bond. wikipedia.org
For this compound, this would lead to the formation of a zinc reagent. Due to the presence of the chiral center at the C1 position of the phenylpropyl group, this process has the potential to be stereoselective. The chiral environment can direct the approach of the metal to the halide, potentially leading to a diastereomeric mixture of organozinc reagents where one diastereomer is favored.
While specific experimental data for this substrate is not available, studies on similar systems using chiral auxiliaries to direct Reformatsky-type reactions have demonstrated high levels of diastereoselectivity. nih.gov The selectivity is often governed by the formation of a chelated transition state. In the case of this compound, the amide carbonyl oxygen could coordinate to the zinc metal, creating a more rigid structure that favors one diastereomeric outcome over the other.
Table 1: Plausible Diastereoselective Formation of an Organozinc Reagent
| Reactant | Reagent | Proposed Intermediate | Potential Outcome | Factors Influencing Selectivity |
| This compound | Activated Zinc (Zn*) | Chelated Zinc Enolate | A non-racemic mixture of diastereomeric zinc reagents. | Conformation of the N-phenylpropyl group; steric hindrance; chelation between the amide oxygen and the zinc atom. |
This table is illustrative and based on established principles of asymmetric induction in similar reactions, not on specific experimental results for the title compound.
Substituents on the phenyl ring of the N-(1-phenylpropyl) moiety are expected to exert significant electronic and steric effects on the molecule's reactivity. These effects can influence reaction rates and the selectivity of product formation.
Electronic Effects: Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) on the phenyl ring would increase the electron density of the aromatic system. This could influence reactions where the phenyl ring participates, for instance, in stabilizing a nearby positive charge through the formation of a phenonium ion intermediate. wikipedia.org Conversely, electron-withdrawing groups (e.g., nitro, -NO₂) would decrease the electron density. In reactions involving radical or organometallic intermediates, these substituents can alter the stability of such species and thus affect the rate of C-Br bond cleavage. Studies on the intramolecular cyclization of related N-benzylfumaramides have shown that electron-withdrawing groups on the benzyl (B1604629) ring accelerate the reaction, a finding quantified by Hammett plots (ρ = +3.85), indicating that the reaction is sensitive to these electronic changes. nih.gov
Steric Effects: Bulky substituents on the phenyl ring, particularly at the ortho position, could sterically hinder the rotation around the N-C bond, influencing the preferred conformation of the molecule. This conformational bias could, in turn, affect the diastereoselectivity of reactions at the bromoacetyl center by controlling the facial bias presented by the chiral auxiliary group.
Table 2: Predicted Substituent Effects on C-Br Bond Reactivity
| Substituent (on Phenyl Ring) | Position | Expected Electronic Effect | Predicted Impact on Reactivity at C-Br Bond |
| -OCH₃ | para | Electron-donating (Resonance) | May slightly decrease the rate of nucleophilic attack at the carbonyl, but could stabilize cationic intermediates if formed. |
| -NO₂ | para | Electron-withdrawing (Resonance & Inductive) | Increases the electrophilicity of the carbonyl carbon; may destabilize cationic intermediates but could stabilize anionic or radical intermediates. |
| -Cl | para | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Overall electron-withdrawing effect would likely influence intermediate stability. |
| -CH₃ | ortho | Electron-donating (Inductive) & Steric Bulk | May slow down reactions due to steric hindrance near the reactive centers. |
This table presents predicted effects based on general principles of physical organic chemistry.
Rearrangement Reactions and Elimination Pathways
Beyond substitution at the C-Br bond, this compound is susceptible to other transformations, such as intramolecular cyclizations and elimination reactions.
Intramolecular Cyclization (Lactam Formation): A highly probable reaction pathway for N-substituted 2-haloacetamides is intramolecular cyclization to form a six-membered ring lactam. organic-chemistry.orgorganic-chemistry.org In this case, the amide nitrogen would act as an internal nucleophile, displacing the bromide ion. This neighboring group participation can be highly efficient, especially in the presence of a non-nucleophilic base to deprotonate the amide proton, thereby increasing the nucleophilicity of the nitrogen. wikipedia.orglibretexts.org The product of such a reaction would be a substituted piperazin-2-one. Photochemically induced cyclizations of similar halo-amides have also been reported, proceeding through a radical mechanism. nih.gov
Elimination Pathways: The reaction of this compound with a strong, non-nucleophilic base can lead to an E2 elimination reaction. libretexts.org In this pathway, the base would abstract a proton from the α-carbon, followed by the concerted elimination of the bromide ion to form a carbon-carbon double bond. chemguide.co.uk The expected product would be N-(1-phenylpropyl)propenamide. The use of bulky bases, such as potassium tert-butoxide, typically favors elimination over substitution. libretexts.org
Table 3: Potential Reaction Pathways for this compound
| Reaction Type | Typical Reagents/Conditions | Expected Major Product | Mechanism |
| Intramolecular Cyclization | Non-nucleophilic base (e.g., NaH, K₂CO₃), polar aprotic solvent | 4-methyl-3-phenylpiperazin-2-one | Intramolecular Sₙ2 (Neighboring Group Participation) |
| Elimination | Strong, bulky base (e.g., KOtBu), heat | N-(1-phenylpropyl)propenamide | Bimolecular Elimination (E2) libretexts.org |
| Nucleophilic Substitution | Nucleophile (e.g., NaN₃, R₂NH) | 2-azido- or 2-amino-N-(1-phenylpropyl)acetamide | Bimolecular Nucleophilic Substitution (Sₙ2) |
Applications of 2 Bromo N 1 Phenylpropyl Acetamide in Organic Synthesis
Strategic Building Block for Complex Organic Molecules
The inherent reactivity of the α-bromo amide moiety positions 2-bromo-N-(1-phenylpropyl)acetamide as a potential precursor for more complex molecular architectures. The presence of a stereocenter at the C1 position of the N-phenylpropyl group introduces chirality, a feature of significant interest in the synthesis of enantiomerically pure compounds.
Precursor for Advanced Synthetic Intermediates
In principle, the bromine atom in this compound can be displaced by a variety of nucleophiles to introduce new functional groups. This would allow for the synthesis of a range of advanced synthetic intermediates. For instance, reaction with amines, thiols, or carboxylates could lead to the formation of α-amino amides, α-thio amides, and α-acyloxy amides, respectively. These products could then serve as key components in the synthesis of peptidomimetics, heterocyclic compounds, or other biologically active molecules. However, specific examples of such transformations using this compound are not readily found in peer-reviewed literature.
Component in Multi-Step Total Synthesis Endeavors
The application of this compound in the total synthesis of natural products or other complex target molecules has not been documented in publicly available research. Its potential utility would lie in its ability to introduce a specific N-(1-phenylpropyl)acetamido fragment into a larger molecule. This fragment could be a key pharmacophore or a structural element necessary for the desired molecular conformation. Without concrete examples, its role in this area remains speculative.
Chiral Auxiliary or Ligand Precursor in Asymmetric Reactions
The chiral nature of the N-(1-phenylpropyl) group suggests a potential application for this compound in asymmetric synthesis.
Role in Inducing Stereoselectivity in Downstream Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While the N-(1-phenylpropyl) group has the potential to act as a chiral auxiliary, there is no published research demonstrating the use of this compound for this purpose. In theory, the stereocenter could influence the facial selectivity of reactions at the α-carbon or at a remote site within a molecule to which it is attached.
Construction of Enantiomerically Enriched Scaffolds
The synthesis of enantiomerically enriched scaffolds is a cornerstone of modern medicinal chemistry and materials science. While this compound itself is a chiral molecule, its direct application in the construction of other enantiomerically enriched scaffolds has not been reported. Such an application would likely involve its use as a starting material in a diastereoselective reaction sequence.
Development of New Reagents and Methodologies
The development of novel reagents and synthetic methodologies often relies on the unique reactivity of specific chemical compounds. There is currently no evidence to suggest that this compound has been utilized in the development of new reagents or synthetic methods. Its bifunctional nature, possessing both an electrophilic α-carbon and a chiral amide, could theoretically be exploited in the design of new chemical tools, but this potential remains unexplored.
Computational and Theoretical Studies on 2 Bromo N 1 Phenylpropyl Acetamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule. These methods can predict the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding a compound's stability and reactivity.
Conformational Analysis and Energy Minima
The three-dimensional structure of 2-bromo-N-(1-phenylpropyl)acetamide is expected to be characterized by several low-energy conformations. The amide bond is generally planar and adopts a trans configuration. semanticscholar.org The rotation around the various single bonds, such as the N-C(phenylpropyl) and C-C(bromoacetyl) bonds, will give rise to different conformers. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. youtube.com
For the analogous compound 2-cyano-N-(1-phenylethyl)acetamide, DFT calculations have been used to determine the HOMO and LUMO energies. tandfonline.com These calculations reveal how the constituent parts of the molecule—the cyanoacetamide and the phenylethyl groups—contribute to the frontier orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the amide group, while the LUMO is often centered on the electron-withdrawing groups and the carbonyl carbon.
The introduction of electron-donating or -withdrawing substituents can significantly alter the energies of the frontier orbitals, thereby tuning the molecule's electronic properties and reactivity. rsc.org In this compound, the bromine atom is expected to influence the electronic distribution and the energy of the LUMO.
| Parameter | Value for 2-cyano-N-(1-phenylethyl)acetamide (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -7.0 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.5 eV |
Data based on a study of an analogous compound. tandfonline.com
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For α-haloamides like this compound, several reaction types are of interest, such as nucleophilic substitution at the α-carbon and cyclization reactions. nih.gov
For instance, the reaction of an α-bromoamide with a nucleophile can proceed through an S_N2 mechanism. Computational modeling can map out the potential energy surface for this reaction, determining the activation energy and the geometry of the transition state. Such calculations can provide insights into the reaction kinetics and the stereochemical outcome of the reaction. nih.gov
Prediction of Spectroscopic Properties (NMR, IR)
Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. These calculations provide the vibrational frequencies and intensities of the various functional groups in the molecule. For amides, characteristic vibrational bands include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with the C-N stretch (Amide II band). acs.orgnih.gov Computational studies on N-methylacetamide have provided detailed assignments of these bands. acs.orgnih.gov For this compound, the calculated spectrum would also show vibrations corresponding to the phenyl ring and the C-Br bond.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Amide I) | 1630-1680 |
| N-H Bend (Amide II) | 1510-1570 |
Data is generalized from typical amide spectra. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. tandfonline.com These predictions are highly valuable for confirming the structure of a synthesized compound. For this compound, calculations would predict the chemical shifts for the protons and carbons in the phenylpropyl and bromoacetyl moieties. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. A study on 2-cyano-N-(1-phenylethyl)acetamide demonstrated good agreement between the GIAO-calculated and experimental NMR spectra. tandfonline.com
Stereochemical Predictions and Stereoelectronic Effects
The presence of a chiral center at the 1-position of the phenylpropyl group means that this compound can exist as two enantiomers, (R)- and (S)-. Computational methods can be used to study the properties of these stereoisomers. For example, the calculation of optical rotation can help in assigning the absolute configuration of a synthesized enantiomer.
Stereoelectronic effects, which describe the influence of orbital interactions on the conformation and reactivity of a molecule, are also amenable to computational study. For instance, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions that stabilize certain conformations. In this compound, such interactions could exist between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These effects can influence the bond lengths, bond angles, and rotational barriers within the molecule.
Future Perspectives and Emerging Research Avenues
Design of Green and Sustainable Synthetic Routes
The traditional synthesis of N-substituted α-bromoacetamides, including 2-bromo-N-(1-phenylpropyl)acetamide, typically involves the acylation of an amine (1-phenylpropan-1-amine) with bromoacetyl halide or bromoacetic acid. This process often relies on stoichiometric activating agents and volatile organic solvents, which generate significant chemical waste and present environmental challenges. ucl.ac.uksemanticscholar.org
Emerging research focuses on developing greener and more sustainable synthetic protocols. Key future directions include:
Catalytic Amidation: The development of catalytic methods for amide bond formation is a primary goal in green chemistry. sigmaaldrich.com Research into boronic acid and transition-metal catalysts, such as ruthenium-based systems, shows promise for the direct and waste-free coupling of carboxylic acids and amines. sigmaaldrich.com Applying these catalytic systems to the synthesis of this compound from bromoacetic acid and 1-phenylpropan-1-amine (B1219004) would represent a significant step towards sustainability.
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for amide synthesis. rsc.org Hydrolase enzymes, used in low-water systems, or ATP-dependent enzymes could be engineered to catalyze the formation of the amide bond in this compound under mild conditions. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate amide formation, often leading to higher yields and purity with reduced reaction times. researchgate.net This technique minimizes energy consumption and is a valuable tool for green chemistry.
Solvent-Free and Greener Solvents: One-pot syntheses conducted under solvent-free conditions, for example by using boric acid as a catalyst with direct heating, are being explored. semanticscholar.org Additionally, replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids is a critical area of development. ucl.ac.ukacs.org
Unveiling Novel Reactivity and Transformation Pathways
The α-haloamide motif is a versatile functional group handle, making this compound a valuable intermediate for constructing more complex molecular architectures. bohrium.comnih.govnih.gov Future research is expected to harness its reactivity in innovative ways.
Nucleophilic Displacement: The bromine atom serves as a good leaving group for SN2 reactions. nih.gov This allows for the straightforward introduction of a wide array of nucleophiles (e.g., azides, thiols, secondary amines, alcohols), enabling the synthesis of diverse α-substituted acetamide (B32628) derivatives from a single precursor. nih.gov
Radical Transformations: Radical-mediated reactions involving α-haloamides have become a powerful tool for forming cyclic compounds, such as β- and γ-lactams, which are important structural motifs in medicinal chemistry. nih.govnih.gov
Cross-Coupling Reactions: The C-Br bond can participate in various transition metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings. nih.govmdpi.comresearchgate.net This would allow for the direct formation of a C-C bond at the α-position, enabling the attachment of various aryl, alkyl, or alkynyl groups to the acetamide core.
Heterocycle Synthesis: α-Haloamides can act as three-atom building blocks in cycloaddition reactions, providing a concise route to various nitrogen- and oxygen-containing heterocycles. bohrium.comnih.gov Exploring these pathways with this compound could rapidly generate libraries of novel heterocyclic compounds.
Integration into Flow Chemistry and Automated Synthesis
The integration of synthetic processes into continuous flow and automated systems is revolutionizing chemical manufacturing, particularly in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.orgarborpharmchem.compharmaceutical-technology.comjinzongmachinery.com
For a compound like this compound, flow chemistry offers several advantages: nih.govunimib.it
Enhanced Safety: The synthesis may involve hazardous reagents like bromoacetyl bromide. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe handling of such chemicals and the control of highly exothermic reactions. nih.gov
Process Control and Reproducibility: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to cleaner reactions, higher yields, and improved reproducibility compared to batch processes. amidetech.com
Scalability and Automation: Reactions developed in flow can be scaled up seamlessly by running the system for longer durations or by using larger reactors. jinzongmachinery.com Furthermore, these systems can be fully automated, enabling high-throughput synthesis and optimization, as demonstrated by the development of automated fast-flow instruments for complex peptide synthesis. amidetech.comscispace.com The synthesis of this compound could be integrated into a multi-step flow process to produce derivatives for screening without the need for isolating intermediates. beilstein-journals.org
Development of Functionally Tuned Analogs for Synthetic Applications
The core structure of this compound is an ideal scaffold for creating functionally tuned analogs. By systematically modifying its structure, new compounds with tailored chemical or biological properties can be developed. ontosight.aiwustl.edu This approach is central to modern drug discovery and materials science.
Structure-Activity Relationship (SAR) Studies: Acetamide derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.gov By synthesizing a library of analogs based on this compound and screening them, new structure-activity relationships can be established. nih.gov
Modification of the N-Substituent: The 1-phenylpropyl group offers multiple sites for modification. Introducing substituents (e.g., halogens, nitro, or methoxy (B1213986) groups) onto the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and biological interactions. nih.gov
Modification of the Acetamide Moiety: The bromoacetamide portion is also ripe for modification. As described in section 7.2, the bromine can be replaced with numerous other functional groups. This allows for the fine-tuning of reactivity and the introduction of new pharmacophores or linking points for further chemical elaboration. mdpi.commdpi.com
This systematic derivatization can lead to the discovery of novel chemical probes, ligands for biological targets, or advanced intermediates for the synthesis of complex molecules. wustl.edunih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
